2,4'-(2-Pyridylmethylene)diphenol
Overview
Description
2,4’-(2-Pyridylmethylene)diphenol: is a chemical compound with the molecular formula C₁₈H₁₅NO₂ It is known for its unique structure, which includes a pyridine ring attached to a diphenol moiety through a methylene bridge
Mechanism of Action
Target of Action
Bisacodyl, the parent compound, is known to stimulate enteric neurons .
Mode of Action
Bisacodyl, the parent compound, works by stimulating enteric neurons to cause peristalsis, ie, colonic contractions . It is also a contact laxative; it increases fluid and salt secretion .
Biochemical Pathways
Bisacodyl is known to affect ion secretion into the lumen of the gut, involving potassium secretion when acting from the luminal site and nerve-mediated chloride and bicarbonate secretion once absorbed .
Pharmacokinetics
Bisacodyl is known to be deacetylated to the active bis-(p-hydroxyphenyl)-pyridyl-2-methane (bhpm) by an intestinal deacetylase . The effect of Bisacodyl was sustained for up to 3.5 hours, which was the longest recording period .
Result of Action
Bisacodyl is known to directly enhance the motility, reduce transit time, and increase the water content of the stool .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-(2-Pyridylmethylene)diphenol typically involves the condensation of 2-pyridinecarboxaldehyde with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,4’-(2-Pyridylmethylene)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4’-(2-Pyridylmethylene)diphenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2,4’-(2-Pyridylmethylene)diphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Pyridin-2-ylmethylene)diphenol
- 4,4’-(Pyridin-2-ylmethylene)diphenol
Comparison
2,4’-(2-Pyridylmethylene)diphenol is unique due to the specific positioning of the pyridine ring and the phenolic groups, which influence its reactivity and binding properties. Compared to its isomers, such as 2,2’-(Pyridin-2-ylmethylene)diphenol and 4,4’-(Pyridin-2-ylmethylene)diphenol, it may exhibit different coordination behavior with metal ions and varying antioxidant activities. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAQDGAFHHTBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254175 | |
Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16985-05-0 | |
Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16985-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4'-(2-Pyridylmethylene)diphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801254175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4'-(2-PYRIDYLMETHYLENE)DIPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2GA7AVTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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